
A Technical Guide to the C49 and C54 Phases of
Titanium Disilicide (TiSi₂)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

For Researchers in Materials Science and Microelectronics

This technical guide provides an in-depth comparison of the metastable C49 and stable C54

phases of titanium disilicide (TiSi₂), a critical material in the microelectronics industry. This

document outlines their fundamental properties, the kinetics of the C49 to C54 transformation,

and detailed protocols for their experimental characterization.

Introduction: The Significance of TiSi₂ Polymorphs
Titanium disilicide (TiSi₂) is a refractory metal silicide extensively used as an interconnect

material and for gate electrodes in metal-oxide-semiconductor (MOS) transistors.[1] Its

prominence stems from its low electrical resistivity, high thermal stability, and excellent contact

properties with silicon.[1] During the fabrication of integrated circuits, particularly in a process

known as self-aligned silicide (salicide), TiSi₂ forms in two primary polymorphic structures: a

metastable, high-resistivity C49 phase and a thermodynamically stable, low-resistivity C54

phase.[1][2]

The initial reaction between a thin titanium film and a silicon substrate at temperatures between

450°C and 650°C typically results in the formation of the C49 phase.[1][3] A subsequent

annealing step at higher temperatures (above 650°C) is required to transform the material into

the desired C54 phase, which possesses a significantly lower electrical resistivity.[1][3]

Achieving a complete and uniform transformation from the C49 to the C54 phase is crucial for

device performance, as the presence of residual C49 can lead to increased resistance and
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negatively impact circuit speed.[2] This guide delves into the distinct characteristics of these

two phases to provide a comprehensive resource for their study and application.

Comparative Properties: C49 vs. C54 TiSi₂
The C49 and C54 phases of TiSi₂ exhibit significant differences in their crystallographic,

electrical, and thermodynamic properties. These distinctions are summarized in the tables

below.

Crystallographic and Physical Properties
Property C49-TiSi₂ C54-TiSi₂

Crystal Structure
Base-centered

Orthorhombic[1][3][4]

Face-centered

Orthorhombic[1][3][4][5]

Space Group Cmc2₁ (No. 36) Fddd (No. 70)[6]

Atoms per Unit Cell 12[3] 24[1][3][5]

Lattice Parameters
a = 0.3552 nm, b = 1.3759 nm,

c = 0.3506 nm[4]

a = 0.8267 nm, b = 0.4800 nm,

c = 0.8550 nm[4]

Stability Metastable[1][3][4]
Thermodynamically Stable[1]

[3][4]

Melting Point (°C) Lower than C54[7] ~1540[4]

Electrical and Thermal Properties
Property C49-TiSi₂ C54-TiSi₂

Thin Film Resistivity (µΩ·cm) 60 - 90[2] 12 - 24[1][2][4]

Formation Temperature (°C) 450 - 650[1][3][4] > 650[1][3][4]

Transformation Temperature

(°C)
N/A

600 - 850 (transforms from

C49)[1][8]

Activation Energy for

C49→C54 Transformation (eV)
N/A 5.6 - 5.7[2][9]

Thermal Stability Lower Higher
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The C49 to C54 Phase Transformation
The transition from the metastable C49 phase to the stable C54 phase is a critical step in the

fabrication of low-resistance contacts in semiconductor devices. This polymorphic

transformation is a thermally activated process that occurs via nucleation and growth of the

C54 phase within the existing C49 matrix.[9]

The transformation temperature is not a fixed value but is influenced by several factors,

including:

Film Thickness: The transformation temperature increases as the thickness of the TiSi₂ film

decreases.[1][8]

Linewidth: In patterned structures, narrower linewidths require higher annealing

temperatures for a complete transformation, a phenomenon known as the "fine-line effect."

Substrate Orientation: The transformation occurs at lower temperatures on Si(100)

substrates compared to Si(111) substrates.[1][8]

Dopants and Impurities: The presence of dopants in the silicon or impurities in the film can

delay the formation of the C54 phase.

The logical flow of this transformation process is illustrated in the diagram below.
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Process Flow

Titanium (Ti) Film on
Silicon (Si) Substrate

First Annealing Step
(450°C - 650°C)

Formation of Metastable
C49-TiSi₂ Phase
(High Resistivity)

Second Annealing Step
(> 650°C)

Transformation to Stable
C54-TiSi₂ Phase
(Low Resistivity)

Click to download full resolution via product page

C49 to C54 TiSi₂ Phase Transformation Pathway.

Experimental Protocols
Characterizing the phases of titanium disilicide involves a suite of materials analysis

techniques. Below are detailed methodologies for the key experiments used to identify and

quantify the properties of C49 and C54 TiSi₂ thin films.

Experimental Workflow Overview
A typical workflow for the formation and characterization of TiSi₂ thin films involves deposition,

annealing, and subsequent analysis to determine the resulting phases and their properties.
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Experimental Characterization Workflow

Sample Preparation

Characterization

Ti Film Deposition
(e.g., Sputtering)

Rapid Thermal Annealing (RTA)
(Two-step process)

X-Ray Diffraction (XRD)
(Phase Identification)

Four-Point Probe
(Sheet Resistance)

Transmission Electron Microscopy (TEM)
(Microstructure & Crystal Structure)

Click to download full resolution via product page

Typical workflow for TiSi₂ film characterization.

X-Ray Diffraction (XRD) for Phase Identification
XRD is the primary non-destructive technique used to identify the crystalline phases present in

the TiSi₂ film. The C49 and C54 structures have distinct diffraction patterns, allowing for their

unambiguous identification.

Methodology:

Instrument Setup:

Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Configure the system for thin-film analysis, typically using a grazing incidence (GIXRD)

setup or a standard Bragg-Brentano (θ-2θ) geometry. GIXRD is often preferred for very

thin films to maximize the diffraction signal from the film while minimizing the signal from

the single-crystal silicon substrate.
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Sample Mounting: Securely mount the wafer or sample coupon on the sample stage,

ensuring it is flat and at the correct height.

Scan Parameters:

2θ Range: Scan a range that covers the major diffraction peaks for both C49 and C54

TiSi₂. A typical range is 20° to 60°.

Step Size: Use a small step size, such as 0.02°, for good resolution.

Dwell Time: Set an appropriate dwell time per step (e.g., 1-2 seconds) to achieve a good

signal-to-noise ratio.

Data Acquisition: Initiate the scan and collect the diffraction pattern.

Data Analysis:

Import the collected data into a suitable analysis software.

Perform background subtraction to remove noise and amorphous contributions.

Compare the experimental peak positions and relative intensities to standard powder

diffraction files (e.g., from the ICDD database) for C49-TiSi₂ and C54-TiSi₂ to identify the

phases present. Key peaks for C54-TiSi₂ include the (311), (040), and (022) reflections,

while the (131) is a characteristic peak for the C49 phase.

Four-Point Probe for Sheet Resistance Measurement
The four-point probe method is the standard for accurately measuring the sheet resistance of

the TiSi₂ film, which directly correlates with the extent of the C49 to C54 transformation.

Methodology:

Instrument Setup:

Use a four-point probe measurement system consisting of a probe head with four equally

spaced, co-linear tungsten carbide needles, a current source, and a voltmeter.
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Ensure the probe tips are clean and sharp to make good ohmic contact with the silicide

film.

Sample Placement: Place the sample on an insulating stage directly beneath the probe

head. The film must be on an insulating or a significantly more resistive substrate to prevent

current leakage.[4]

Probe Contact: Gently lower the probe head until all four probes make firm and simultaneous

contact with the surface of the TiSi₂ film. Many systems use spring-loaded probes to ensure

constant pressure.[4]

Measurement:

The instrument applies a constant DC current (I) through the two outer probes.

The resulting voltage drop (V) across the two inner probes is measured.[10] Using

separate probes for current injection and voltage measurement minimizes the influence of

probe-to-film contact resistance on the measurement.[9]

Calculation:

The sheet resistance (Rₛ) is calculated using the formula: Rₛ = C * (V / I) where 'C' is a

geometric correction factor.

For a large, thin film relative to the probe spacing, the correction factor C is approximately

4.532.[11] Correction factors may be required for measurements taken near the edge of a

sample or on samples with finite dimensions.

The bulk resistivity (ρ) can be calculated if the film thickness (t) is known: ρ = Rₛ * t.

Transmission Electron Microscopy (TEM) for
Microstructural Analysis
TEM provides high-resolution imaging and diffraction information, allowing for direct

visualization of the film's microstructure, grain size, interface quality, and local crystal structure.

Methodology:
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Sample Preparation (Cross-Section): Preparing an electron-transparent sample from the

bulk wafer is the most critical and challenging step.

Initial Sectioning: Cleave a small piece from the wafer of interest.

Sandwiching: Glue two pieces of the sample face-to-face using an appropriate epoxy, with

the TiSi₂ film as the interface.

Slicing and Grinding: Slice a thin cross-section from the sandwich. Mechanically grind and

polish this section to a thickness of approximately 20-30 µm.

Dimpling: Create a dimple in the center of the sample, thinning the central area to just a

few micrometers.

Ion Milling: Use a precision ion milling system with low-energy argon ions at a shallow

angle to sputter material away from the central dimpled area until a small hole appears.

The region at the edge of this hole should be thin enough for electron transmission (<100

nm).[12][13]

Alternative: Focused Ion Beam (FIB) milling can also be used to prepare site-specific TEM

samples with high precision.[14]

TEM Analysis:

Imaging: Load the prepared sample into the TEM. Use bright-field and dark-field imaging

modes to observe the overall morphology, grain structure of the silicide film, and the

TiSi₂/Si interface.

Selected Area Electron Diffraction (SAED): Obtain SAED patterns from specific regions of

the film. The resulting diffraction spots or rings can be indexed to confirm the crystal

structure (C49 or C54) of individual grains or the overall texture of the film.[13]

High-Resolution TEM (HRTEM): At very high magnifications, HRTEM can resolve the

atomic lattice fringes of the silicide, providing definitive structural identification and

allowing for the characterization of defects and interfaces at the atomic scale.[13]

Conclusion
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The C49 and C54 phases of titanium disilicide possess distinct structural and electrical

properties that are fundamental to their application in microelectronics. The high-resistivity C49

phase is a kinetically favored intermediate product, while the low-resistivity C54 phase is the

desired final material for high-performance contacts and interconnects. A thorough

understanding of the C49 to C54 transformation and the ability to precisely characterize these

phases using techniques such as XRD, four-point probe measurements, and TEM are essential

for the continued development and optimization of semiconductor devices. This guide provides

a foundational reference for researchers and engineers working with this critical materials

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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